N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea

Description

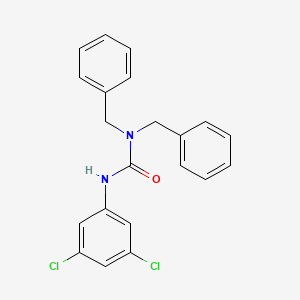

N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 3,5-dichlorophenyl group on the adjacent nitrogen. Its molecular formula is C₂₁H₁₈Cl₂N₂O, with a molecular weight of 385.29 g/mol.

Structurally, the compound belongs to the arylurea family, which is widely studied for applications in medicinal chemistry (e.g., kinase inhibition) and agriculture (e.g., herbicides) .

Properties

CAS No. |

86764-50-3 |

|---|---|

Molecular Formula |

C21H18Cl2N2O |

Molecular Weight |

385.3 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(3,5-dichlorophenyl)urea |

InChI |

InChI=1S/C21H18Cl2N2O/c22-18-11-19(23)13-20(12-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |

InChI Key |

ALZMRHNLRTYPBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves the reaction of N,N-dibenzyl cyanamide with 3,5-dichlorophenyl isocyanate. This reaction typically occurs under mild conditions and does not require the presence of metal catalysts . Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .

Industrial Production Methods

Industrial production methods for N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the urea moiety.

Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea, as well as substituted urea compounds with various functional groups.

Scientific Research Applications

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with protein receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and biological activities of N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea and related compounds:

Key Research Findings

Impact of Substituents on Bioactivity

- Chlorine vs. Trifluoromethoxy (TFM) Groups: Compounds with 3,5-dichlorophenyl groups (e.g., 1,3-bis(3,5-dichlorophenyl)urea) exhibit IC₅₀ values in the micromolar range for melanoma and lung cancer inhibition, comparable to TFM-substituted analogs. The electronegative chlorine atoms enhance target binding through halogen bonds .

- Benzyl vs. However, this reduces aqueous solubility, limiting bioavailability .

Hydrogen Bonding and Crystal Packing

- The title compound’s N–H and C–H groups facilitate hydrogen-bonded chains in crystal structures, similar to 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. These interactions may stabilize the compound in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.